3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione
CAS No.:
Cat. No.: VC18346683
Molecular Formula: C20H27N3O4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione -](/images/structure/VC18346683.png)
Specification
Molecular Formula | C20H27N3O4 |
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Molecular Weight | 373.4 g/mol |
IUPAC Name | tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-12-10-22(11-13-23)15-6-4-14(5-7-15)16-8-9-17(24)21-18(16)25/h4-7,16H,8-13H2,1-3H3,(H,21,24,25) |
Standard InChI Key | MZJMHHWOOZFMPV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3CCC(=O)NC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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IUPAC Name: tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazine-1-carboxylate
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Key Functional Groups:
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Boc-protected piperazine (tert-butoxycarbonyl group)
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Piperidine-2,6-dione (cyclic imide)
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Para-substituted phenyl bridge
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Physicochemical Properties
Property | Value |
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Molecular Weight | 373.4 g/mol |
XLogP3 | 2.1 (Predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 75.3 Ų |
Data sourced from PubChem and experimental studies .
Synthesis and Structural Elucidation
Synthetic Routes
The compound is typically synthesized via multi-step protocols involving:
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Piperazine Protection: Introduction of the Boc group to piperazine using di-tert-butyl dicarbonate (Boc anhydride) .
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Coupling Reactions: Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the Boc-piperazinyl group to a para-bromophenyl-piperidine-2,6-dione precursor .
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Cyclization: Dieckmann condensation or microwave-assisted cyclization to form the piperidine-2,6-dione core .
Example Protocol:
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Step 1: Boc protection of piperazine under basic conditions (e.g., NaHCO₃, THF, 0°C).
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Step 2: Pd-catalyzed coupling of 4-bromophenyl-piperidine-2,6-dione with Boc-piperazine using Pd(PPh₃)₄ and K₂CO₃ .
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Yield: ~65–80% after purification by column chromatography .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 2.60–2.80 (m, 4H, piperidine CH₂), 3.45–3.60 (m, 8H, piperazine CH₂), 7.25–7.40 (m, 4H, aromatic H).
Compound | Target | IC₅₀/EC₅₀ | Reference |
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TL12-186 | CRBN | 12 nM | |
3-[4-(Piperidin-4-yl)phenyl]piperidine-2,6-dione | BTK | 85 nM | |
3f (Benzyl derivative) | CVB-2 | 8 µM |
Applications in Drug Discovery
Prodrug Design
The Boc group serves as a protecting moiety for:
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Enhancing solubility during synthesis.
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Enabling controlled release of the active piperazine metabolite in vivo .
PROTAC Development
This compound is a precursor for proteolysis-targeting chimeras (PROTACs). Its structure allows conjugation to E3 ligase ligands (e.g., pomalidomide) for targeted protein degradation .
Future Directions
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